4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol (abbreviated as 4A5MTE-TT) is an organosulfur compound that has many potential applications in the fields of biochemistry and physiology. 4A5MTE-TT is a functionalized triazole derivative with a sulfur atom in its structure. This sulfur atom makes 4A5MTE-TT a unique compound with a range of interesting properties.
Scientific Research Applications
Synthesis and Functional Derivatives
The compound 4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol is a versatile molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been reported to exhibit fungicidal activities. For instance, 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, derived from this compound, have shown preliminary fungicidal properties (El-Telbani, Swellem, & Nawwar, 2007). Additionally, derivatives like 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols have demonstrated significant antimicrobial activities (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Pharmacological Applications
The molecule's derivatives have also found applications in pharmacology. A study highlighted the synthesis of S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones, which exhibited notable antioxidative activity, with one derivative displaying an antioxidant activity 2.5 times higher than the control antibiotic cefazolin (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014). Similarly, new DNA methylation inhibitors were synthesized from 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, demonstrating the potential in anti-tumor applications and influencing the methylation level of tumor DNA (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Novel Compound Synthesis
The molecule's derivatives have been central to the synthesis of novel compounds with potential applications in material science and pharmacology. A study demonstrated the synthesis of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which were subjected to cytotoxic, antibacterial, and antifungal activity screenings, revealing promising biological activities (Sumangala, Poojary, Chidananda, Arulmoli, & Shenoy, 2012).
Molecular Interactions and Properties
There have been studies focusing on the structural properties and interactions of this compound's derivatives. One such study explored the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interactions with aldehydes, forming new 4-((ethyl, aryl)idenamino)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiols with potential applications in various fields (Zozulynets, Kaplaushenko, & Korzhova, 2021).
Properties
IUPAC Name |
4-amino-3-(2-methylsulfanylethyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S2/c1-11-3-2-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMIWFDEGNSCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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